molecular formula C13H22O3 B2684889 Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate CAS No. 13049-54-2

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate

Katalognummer: B2684889
CAS-Nummer: 13049-54-2
Molekulargewicht: 226.316
InChI-Schlüssel: JHTDFSYUZRZZBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C13H22O3. It is a cyclohexane derivative featuring a tert-butyl group, an oxo group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid.

    Reduction: Formation of ethyl 5-tert-butyl-2-hydroxycyclohexane-1-carboxylate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the development of:

  • Muscarinic Receptor Agonists : Research indicates that substituted cyclohexanes can act as agonists for muscarinic receptors, which are implicated in various neurological disorders . this compound may serve as a scaffold for designing new drugs targeting these receptors.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various transformations, including:

  • Michael Additions : The compound can undergo Michael addition reactions, making it useful in synthesizing more complex organic molecules.
Reaction TypeDescriptionExample Compound
Michael AdditionNucleophilic addition to α,β-unsaturated carbonylsEthyl (E)-1-(3-(4-(tert-butyl)phenyl)allyl)-2-oxocyclopentane-1-carboxylate

Material Science

In material science, this compound has potential applications as a:

  • Plasticizer : Due to its ester functionality, it can impart flexibility to polymers.

Case Study 1: Muscarinic Agonist Development

A study explored the synthesis of muscarinic M1 receptor agonists based on substituted cyclohexanes. This compound was identified as a potential intermediate due to its structural similarity to known active compounds. The research demonstrated that modifications to the cyclohexane ring could enhance receptor affinity and selectivity .

Case Study 2: Organic Synthesis Innovations

In an innovative approach to organic synthesis, researchers utilized this compound in a multi-step reaction sequence leading to the formation of complex natural products. The compound's ability to participate in diverse reactions facilitated the efficient assembly of target molecules with biological activity .

Wirkmechanismus

The mechanism of action of ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 2-oxocyclohexane-1-carboxylate: Lacks the tert-butyl group, resulting in different reactivity and properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring, leading to diverse chemical and biological properties.

Biologische Aktivität

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate (CAS Number: 13049-54-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological properties based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions, typically involving cyclization and esterification processes. The structural formula can be represented as follows:

C10H16O3\text{C}_1\text{0H}_{16}\text{O}_3

This compound features a cyclohexane ring substituted with a tert-butyl group and an ethyl ester functional group, which may influence its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of ethyl esters related to this compound. For instance, a study reported the synthesis of several derivatives that were tested against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while some compounds exhibited cytotoxic effects, none surpassed the efficacy of established chemotherapeutics like tamoxifen or olaparib. Notably, certain derivatives showed selective toxicity towards malignant cells without affecting nonmalignant MCF-10A cells, suggesting a favorable therapeutic index for further development .

Antibacterial Activity

In another context, related compounds have shown promising antibacterial activity against resistant strains of bacteria such as XDR Salmonella Typhi. The minimum inhibitory concentration (MIC) values were assessed, revealing effective inhibition at concentrations as low as 3.125 mg/mL for some analogs. This indicates that modifications around the cyclohexane core can enhance antibacterial properties, though specific data on this compound itself remains limited .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following administration in animal models:

  • Absorption : Rapid absorption was noted with peak plasma concentrations achieved within 0.22 to 0.5 hours post-administration.
  • Half-life : The terminal half-life was approximately 0.80 hours after intravenous administration.
  • Bioavailability : The absolute bioavailability was determined to be around 66% when administered intraperitoneally .

Case Studies and Research Findings

StudyCompound EvaluatedCell LineResultReference
1Ethyl EstersMCF-7No significant increase in potency compared to controls
2Related CompoundsXDR S. TyphiMIC of 3.125 mg/mL for effective inhibition
3Tert-butyl EstersMDA-MB-231Selective toxicity observed against malignant cells

Eigenschaften

IUPAC Name

ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTDFSYUZRZZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-54-2
Record name ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.